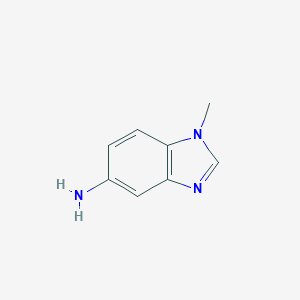

1-Methylbenzoimidazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBGBYZGEQUDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311266 | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-38-4 | |

| Record name | 10394-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies and Functionalization of 1 Methylbenzoimidazol 5 Amine

Amination and Amide Bond Formation Reactions

The primary amine group at the 5-position of the 1-methylbenzimidazole (B167850) ring is a key site for derivatization through amide bond formation. This reaction is fundamental in organic synthesis and is widely used to couple amines with carboxylic acids. The process typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Common methods for amide bond formation that are applicable to 1-Methylbenzoimidazol-5-amine include:

Reaction with Acyl Chlorides: The amine can react directly with an acyl chloride in the presence of a base (like pyridine or triethylamine) to form the corresponding amide. The base neutralizes the hydrochloric acid byproduct.

Coupling with Carboxylic Acids: Direct condensation with a carboxylic acid requires a coupling agent to facilitate the reaction. luxembourg-bio.comresearchgate.net A variety of reagents can be used, such as carbodiimides (e.g., Dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.com Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the condensation. nih.gov

These reactions are versatile, allowing for the introduction of a wide array of substituents onto the amine nitrogen, thereby modifying the compound's steric and electronic properties. researchgate.net

Table 1: Reagents for Amide Bond Formation

| Reagent Type | Specific Example(s) | Role | Byproducts |

|---|---|---|---|

| Acyl Halide | Acetyl chloride, Benzoyl chloride | Acylating agent | HCl (neutralized by base) |

| Carbodiimide | DCC, EDC | Coupling agent for carboxylic acids | Dicyclohexylurea (DCU), EDU |

| Coupling Additive | HOBt | Reduces side reactions, suppresses racemization | - |

Introduction of Spectroscopic Tags for Enhanced Analytical Performance

To enhance the detection of this compound in analytical techniques like HPLC or Spectrofluorimetry, spectroscopic tags can be attached to the primary amine group. These tags are chromophoric or fluorophoric molecules that impart strong absorbance or fluorescence properties to the derivatized product.

Key derivatizing agents for this purpose include:

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary amines to form highly fluorescent sulfonamide derivatives. These derivatives are stable and can be detected at very low concentrations.

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., N-acetyl-L-cysteine), OPA reacts with primary amines to form fluorescent isoindole derivatives.

Fluorescamine: This reagent reacts rapidly with primary amines to yield a fluorescent product, while the reagent itself is non-fluorescent.

NBD-F (4-Fluoro-7-nitrobenzofurazan): Forms highly fluorescent and colored derivatives with amines, suitable for both fluorescence and absorbance detection.

The choice of reagent depends on the analytical method, desired sensitivity, and the nature of the sample matrix. These derivatization reactions are typically fast and proceed under mild conditions.

Derivatization for Chromatographic Volatility and Detectability Enhancement

For analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable, direct injection of polar compounds like this compound is often problematic. scribd.com The primary amine group can cause peak tailing and adsorption on the GC column. jfda-online.comiu.edu Derivatization is therefore essential to block the active hydrogen atoms, reduce polarity, and increase volatility. sigmaaldrich.com

Silylation is a common and effective derivatization method for compounds containing active hydrogen atoms, such as amines. sigmaaldrich.com The reaction involves replacing the active hydrogens on the amine group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. iu.edu

Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts with the amine to form a TMS derivative. It is often used with a catalyst like trimethylchlorosilane (TMCS).

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent TMS-donating reagent.

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

The resulting silylated derivatives of this compound are significantly more volatile and exhibit improved chromatographic behavior, enabling high-resolution separation and sensitive detection by GC-MS. sigmaaldrich.com

Table 2: Common Silylating Agents for Amines

| Reagent | Abbreviation | Derivative Formed | Key Properties |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, volatile byproducts |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Very powerful silyl donor |

Acylation with fluorinated reagents is another key strategy to enhance volatility and improve detectability. jfda-online.com The introduction of highly electronegative fluorine atoms into the derivative makes it particularly suitable for sensitive detection by electron capture detection (ECD) in GC.

Common fluorinated acylating agents include:

Trifluoroacetic Anhydride (TFAA): Reacts with the amine to form a stable trifluoroacetyl derivative.

Pentafluoropropionic Anhydride (PFPA): Forms pentafluoropropionyl derivatives.

Heptafluorobutyric Anhydride (HFBA): Forms heptafluorobutyryl derivatives.

These reactions are typically rapid and quantitative. The resulting fluoroacyl derivatives are not only more volatile but also produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation and quantification. jfda-online.com

Electrophilic and Nucleophilic Substitution Strategies on the Benzimidazole (B57391) Nucleus

The benzimidazole ring system itself can undergo substitution reactions, although the conditions required are often harsher than those for derivatizing the amine group.

Electrophilic Aromatic Substitution (EAS): The benzimidazole nucleus is generally susceptible to electrophilic attack on the benzene (B151609) portion of the molecule (positions 4, 5, 6, and 7). chemicalbook.com The reactivity and orientation of substitution are influenced by the existing substituents: the fused imidazole (B134444) ring and the amine group at position 5. The amine group is a powerful activating, ortho-, para-director. The 1-methyl-imidazole part is also activating. Therefore, electrophilic attack is strongly directed to the positions ortho and para to the amine group, which are positions 4 and 6. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). youtube.com

Nucleophilic Substitution: The C2 position of the benzimidazole ring is electron-deficient and can be susceptible to nucleophilic attack, particularly if a good leaving group is present at that position. chemicalbook.com However, for this compound, direct nucleophilic substitution on the unsubstituted ring is challenging. Nucleophilic aromatic substitution (S_NAr) on the benzene ring is also possible but typically requires the presence of strong electron-withdrawing groups (like a nitro group) and a good leaving group (like a halide) on the ring, conditions which are not present in the parent molecule. libretexts.orgyoutube.com

Stereoselective Derivatization of Chiral Analogs

While this compound itself is achiral, chiral analogs of this compound can be analyzed using stereoselective derivatization. This technique is essential for separating and quantifying enantiomers, which often exhibit different biological activities. The strategy involves reacting the chiral amine analog with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov

For a chiral analog of this compound (e.g., containing a stereocenter on a substituent), common CDAs include:

Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride): Reacts with chiral amines to form diastereomeric amides.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide): Specifically designed for resolving chiral amino acids and amines.

Chiral Benzimidazole-based Reagents: Specialized reagents like axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) have been developed for determining the absolute configuration of chiral amines and alcohols. acs.org

These resulting diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC, or distinguished by NMR spectroscopy. researchgate.net This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of the original chiral analog.

Mechanistic Investigations Involving 1 Methylbenzoimidazol 5 Amine and Its Analogs

Elucidation of Reaction Pathways in Organic Transformations

The benzimidazole (B57391) core is a privileged scaffold in medicinal chemistry and materials science, making the elucidation of its formation and functionalization pathways a significant area of research. While specific studies on the reaction pathways of 1-Methylbenzoimidazol-5-amine are not extensively documented, the general mechanisms for the synthesis of substituted benzimidazoles provide a strong framework for understanding its transformations.

One of the most common methods for benzimidazole synthesis is the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The reaction of an N-substituted o-phenylenediamine (B120857), an analog of the precursor to this compound, with an aldehyde typically proceeds through the formation of a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. The presence of the methyl group on one of the nitrogen atoms directs the regioselectivity of the cyclization.

In the context of further transformations, the amino group at the 5-position of this compound makes the benzene (B151609) ring electron-rich and susceptible to electrophilic aromatic substitution reactions. The directing effects of the amino and the imidazole (B134444) moieties would influence the position of substitution. Mechanistic studies on related amino-substituted aromatic compounds suggest that electrophilic attack will likely occur at positions ortho and para to the strongly activating amino group.

Studies on Oxidative Degradation Mechanisms of Amine-Containing Compounds

The oxidative degradation of amine-containing compounds is a critical area of study, particularly concerning their environmental fate and metabolic pathways. For aromatic amines like this compound, oxidation can lead to a variety of products through complex reaction mechanisms.

Studies on the oxidation of N,N-dimethyl-p-phenylenediamine (DMPD), an analog with a similar N,N-dimethylamino functionality, reveal that one-electron oxidation leads to the formation of a stable radical cation known as Wurster's Red. wikipedia.org This process is often reversible. Further oxidation can lead to the formation of quinone-diimine structures. The oxidative degradation of this compound likely proceeds through similar initial steps, involving the formation of a radical cation centered on the exocyclic amino group.

The N-methyl group on the imidazole ring can also be a site for oxidative attack. Research on the oxidation of 1-methylbenzimidazole (B167850) derivatives with reagents like m-chloroperoxybenzoic acid has shown that the reaction can lead to the formation of 2-oxo-MBIs and hydroxylated products on the benzene ring, depending on the pKa of the starting material. nih.gov This suggests that the oxidative degradation of this compound could involve multiple pathways, including oxidation of the amino group, the N-methyl group, and the aromatic rings.

The presence of both an imidazole ring and an amino group can influence the degradation pathway. The imidazole moiety can act as a ligand for metal ions, which can in turn catalyze oxidative processes. The specific degradation products would depend on the oxidant, reaction conditions, and the presence of catalysts.

| Analog Compound | Oxidizing Agent/Conditions | Observed Intermediates/Products | Key Mechanistic Feature |

| N,N-dimethyl-p-phenylenediamine (DMPD) | Inorganic oxidants, Caeruloplasmin | Wurster's Red (radical cation) | One-electron oxidation of the amino group. nih.gov |

| 1-Methylbenzimidazole derivatives | m-chloroperoxybenzoic acid | 2-oxo-MBIs, hydroxylated benzimidazoles | Oxidation at the C2 position and the benzene ring. nih.gov |

| N,N'-substituted p-phenylenediamines | Electrochemical oxidation | Quinone-diimines and their hydrolysis products | Two-electron oxidation of the amino groups. acs.org |

Mechanistic Insights into Catalytic Processes Mediated by Benzimidazole Derivatives

Benzimidazole derivatives are widely used as ligands in transition metal catalysis due to their excellent coordination properties. The nitrogen atoms in the imidazole ring can effectively bind to metal centers, and substituents on the benzimidazole scaffold can be tuned to modulate the electronic and steric properties of the resulting catalyst.

While specific catalytic applications of this compound as a ligand are not extensively detailed, the broader class of benzimidazole-containing ligands has been thoroughly investigated in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-N coupling reactions. digitellinc.comresearchgate.netrsc.org

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a benzimidazole-based ligand typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst.

The benzimidazole ligand plays a crucial role in stabilizing the palladium catalyst throughout the cycle and influencing the rates of the individual steps. The N-methyl and amino groups on this compound could potentially influence the ligand's electronic properties and its coordination to the metal center. Some studies suggest that bifunctional ligands, where a basic nitrogen functionality can assist in the transmetalation step via intramolecular assistance, can lead to highly active catalysts. digitellinc.com

| Catalytic Reaction | Catalyst System | Proposed Role of Benzimidazole Ligand |

| Suzuki-Miyaura Coupling | Palladium-benzimidazolium salts | Formation of N-heterocyclic carbene (NHC) ligand to stabilize the palladium center. mdpi.com |

| C-N Cross-Coupling | Palladium-phosphine-benzimidazole complexes | Tuning electronic and steric properties to facilitate oxidative addition and reductive elimination. rsc.org |

| Hydrogenation | Ruthenium-benzimidazole complexes | Activation of H2 and substrate coordination. |

Identification and Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are paramount for a definitive understanding of a reaction mechanism. Techniques such as transient absorption spectroscopy, femtosecond stimulated Raman spectroscopy, and mass spectrometry are powerful tools for identifying these short-lived species.

In the context of benzimidazole chemistry, studies on bis-benzimidazole derivatives have utilized femtosecond transient absorption spectroscopy to investigate excited-state intramolecular proton transfer (ESIPT) processes. nih.gov These studies have identified enol and keto tautomeric forms as key intermediates in the excited state.

For reactions involving the formation or transformation of this compound, key intermediates would include:

Schiff bases: In condensation reactions with aldehydes.

Radical cations: In oxidative processes.

Metal-ligand complexes: In catalytic cycles.

The photochemistry of benzimidazole itself has been shown to proceed through two main pathways: a fixed-ring isomerization involving the cleavage of the N-H bond to form a benzimidazolyl radical, and a ring-opening isomerization leading to 2-isocyanoaniline. nih.gov While the N-methyl group in this compound would prevent the N-H cleavage pathway, the potential for ring-opening under photochemical conditions could still exist, leading to different transient intermediates.

The identification of such intermediates often relies on a combination of spectroscopic techniques and computational modeling to predict their structures and energies.

| Reaction Type | Potential Transient Intermediate | Characterization Technique |

| Condensation with Aldehyde | Schiff Base | NMR, Mass Spectrometry |

| Oxidation | Radical Cation | EPR Spectroscopy, Transient Absorption Spectroscopy |

| Catalytic Cross-Coupling | Pd(II)-Ligand-Substrate Complex | In-situ NMR, X-ray Crystallography of stable analogs |

| Photochemical Reaction | Excited state tautomers, ring-opened isomers | Femtosecond Transient Absorption Spectroscopy, Computational Chemistry nih.govnih.gov |

Computational Chemistry and Theoretical Studies of 1 Methylbenzoimidazol 5 Amine

Quantum Mechanical and Molecular Mechanics Simulations

Quantum mechanical (QM) and molecular mechanics (MM) simulations are fundamental tools in computational chemistry for studying molecular systems at the atomic level.

Quantum Mechanical Simulations:

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of 1-Methylbenzoimidazol-5-amine. nih.govresearchgate.net DFT calculations can provide accurate predictions of molecular geometries, orbital energies, and charge distributions. niscpr.res.in These studies are crucial for understanding the intrinsic properties of the molecule. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory can be used to optimize the molecular geometry and calculate vibrational frequencies. niscpr.res.in

Molecular Mechanics Simulations:

Molecular mechanics (MM) simulations, on the other hand, use classical physics to model the interactions between atoms. While less computationally expensive than QM methods, MM is well-suited for studying the conformational dynamics of larger systems, such as this compound in solution or interacting with a biological target. nih.gov Molecular dynamics (MD) simulations, a type of MM simulation, can track the movement of atoms over time, providing insights into the flexibility and intermolecular interactions of the compound. nih.govpensoft.net

Table 1: Illustrative Quantum Mechanical Calculation Results for this compound This data is illustrative and based on typical values for similar benzimidazole (B57391) derivatives.

| Parameter | Calculated Value | Method |

|---|---|---|

| Total Energy | -475.123 Hartrees | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 3.45 Debye | DFT/B3LYP/6-31G(d) |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic properties and performing conformational analysis, which are essential for the structural elucidation of this compound.

Spectroscopic Properties:

Theoretical calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. niscpr.res.innih.gov DFT calculations, for example, can predict the vibrational frequencies that correspond to peaks in an IR spectrum. researchgate.netnih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. niscpr.res.in

Conformational Analysis:

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using either QM or MM methods. nih.gov Understanding the preferred conformation is crucial as it often dictates the molecule's biological activity and physical properties.

Table 2: Predicted Spectroscopic Data for this compound This data is illustrative and based on typical values for similar benzimidazole derivatives.

| Spectroscopic Technique | Predicted Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (NH₂) | ~4.5-5.5 ppm |

| ¹³C NMR | Chemical Shift (C=N) | ~150-160 ppm |

| IR Spectroscopy | N-H Stretch (amine) | ~3300-3500 cm⁻¹ |

| UV-Vis Spectroscopy | λ_max | ~280-290 nm |

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods play a pivotal role in elucidating the Structure-Activity Relationship (SAR) of compounds like this compound. researchgate.net SAR studies aim to understand how the chemical structure of a molecule influences its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.govbiointerfaceresearch.commdpi.com For this compound and its analogs, 2D-QSAR and 3D-QSAR models can be developed to predict their activity against a particular biological target. researchgate.netnih.gov These models can identify key molecular descriptors that are important for activity, such as hydrophobicity, electronic properties, and steric factors. nih.gov

Molecular Docking:

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor. ukm.mypnrjournal.com For this compound, docking studies can be performed to investigate its binding mode and affinity with various biological targets, such as enzymes or receptors. nih.govresearchgate.netnih.gov This information is invaluable for understanding the molecular basis of its potential biological activity and for designing more potent derivatives. nih.gov

Table 3: Illustrative Molecular Descriptors for QSAR Analysis of this compound This data is illustrative and based on typical values for similar benzimidazole derivatives.

| Descriptor | Value | Significance |

|---|---|---|

| LogP | 1.85 | Hydrophobicity |

| Topological Polar Surface Area (TPSA) | 54.8 Ų | Polarity and membrane permeability |

| Molecular Weight | 147.18 g/mol | Size of the molecule |

| Number of Hydrogen Bond Donors | 1 | Potential for hydrogen bonding |

| Number of Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding |

Mechanistic Modeling of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for modeling the mechanisms of chemical reactions, including the reactivity and selectivity of this compound.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction pathway. mdpi.com For this compound, this could involve modeling its synthesis or its metabolic transformations. Understanding the reaction mechanism at a molecular level can help in optimizing reaction conditions and predicting the formation of different products. This approach is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Advanced Applications of 1 Methylbenzoimidazol 5 Amine and Its Derivatives

Medicinal Chemistry and Biological Activity Profiling

The benzimidazole (B57391) nucleus is a well-established pharmacophore, and derivatives of 1-methylbenzoimidazol-5-amine have been extensively investigated for a wide range of biological activities. These studies have unveiled their potential to interact with various biological targets, leading to the development of agents with anti-inflammatory, anticancer, antiprotozoal, antimicrobial, and enzyme-inhibiting properties.

Anti-Inflammatory Agents and Modulators of Inflammatory Pathways

Derivatives of the benzimidazole scaffold have demonstrated significant potential as anti-inflammatory agents by modulating key pathways involved in the inflammatory response. Research has shown that these compounds can target enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins, key mediators of inflammation. sjtu.edu.cnsemanticscholar.org A polypharmacological approach, aiming to modulate multiple biochemical pathways involved in pain and inflammation, has been a driving force in the development of novel analgesics with improved efficacy and reduced side effects. sjtu.edu.cn

Phospholipases A2 (PLA2s) are another critical target, as they initiate the inflammatory cascade by releasing arachidonic acid. sjtu.edu.cn Benzimidazole derivatives have been investigated for their ability to inhibit PLA2, thereby preventing the production of downstream inflammatory mediators like leukotrienes and prostaglandins. sjtu.edu.cn Furthermore, the aldo-keto reductase family 1 member B1 (AKR1B1) enzyme, which is linked to oxidative stress and vascular inflammation, has also been identified as a target for these compounds. sjtu.edu.cn In vivo studies, such as the carrageenan-induced mouse paw edema model, have confirmed the anti-inflammatory effects of newly synthesized benzimidazole derivatives, with some exhibiting efficacy comparable to established drugs like diclofenac (B195802) sodium. sjtu.edu.cn

Anticancer and Antiprotozoal Potentials

The benzimidazole framework is a key component in numerous compounds exhibiting potent anticancer and antiprotozoal activities. nih.gov In the realm of oncology, derivatives have been designed and synthesized with the aim of discovering promising anticancer agents. mdpi.com Certain substituted 1-(1-ethyl-1H-benzimidazol-2-yl)ethanone derivatives have shown notable growth inhibition against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). mdpi.com One particular compound demonstrated significant activity, especially against non-small cell lung cancer cell lines, with GI50 values indicating potent growth inhibition. mdpi.com The mechanism of action for some of these anticancer agents involves the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase. mdpi.com The development of organic nanoparticles of 1,2-disubstituted benzimidazole derivatives has been shown to enhance cytotoxic potential in breast cancer cells (MCF-7) by inducing oxidative stress and mitochondrial damage. dtu.dk

Benzimidazole derivatives have also been a cornerstone in the development of antiprotozoal drugs. Their activity has been demonstrated against a range of protozoan parasites, including Trichomonas vaginalis and Giardia lamblia. The mechanism of action in many cases is believed to involve the disruption of microtubule polymerization by binding to β-tubulin, a critical protein for cell structure and division in these parasites. Research has also explored the development of 5-nitroimidazole derivatives for treating neglected tropical protozoan diseases, such as leishmaniasis. The evaluation of organic salts of established benzimidazole anthelmintics like albendazole (B1665689) and mebendazole (B1676124) has shown enhanced in vitro activity against parasites such as Entamoeba histolytica and Giardia lamblia.

Antimicrobial and Antifungal Activity Assessment

The growing challenge of antimicrobial resistance has spurred the search for new therapeutic agents, and benzimidazole derivatives have emerged as a promising class of compounds. A variety of derivatives of 1H-benzimidazole-5-carboxylates carrying amide or amidine groups have been synthesized and evaluated for their antibacterial and antifungal properties. Notably, aromatic amidine derivatives have exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.

The antifungal potential of benzimidazole derivatives has also been extensively studied. These compounds have shown activity against a range of fungal pathogens, including various species of Aspergillus and dermatophytes. Some derivatives have demonstrated efficacy against fluconazole- and itraconazole-resistant strains of Candida species. The mechanism of antifungal action for some imidazole (B134444) derivatives has been linked to the generation of reactive oxygen species (ROS), which can lead to cellular damage in fungal cells.

Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound Type | Target Microorganism | Activity Metric | Result | Reference |

| Aromatic Amidine Derivatives | MRSA | MIC | 1.56-0.39 µg/mL | |

| Aromatic Amidine Derivatives | MRSE | MIC | 1.56-0.39 µg/mL | |

| 1-nonyl-1H-benzo[d]imidazole | Aspergillus species | MIC | 16-256 µg/mL | |

| 1-decyl-1H-benzo[d]imidazole | Aspergillus species | MIC | 16-256 µg/mL | |

| 1-nonyl-1H-benzo[d]imidazole | Dermatophytes | MIC | 0.5-256 µg/mL | |

| 1-decyl-1H-benzo[d]imidazole | Dermatophytes | MIC | 0.5-256 µg/mL |

Ligand-Receptor Interactions and Enzyme Inhibition Studies

The structural characteristics of this compound and its derivatives make them suitable candidates for interacting with a variety of biological receptors and enzymes. Their ability to act as ligands has been explored in the context of G-protein coupled receptors, such as the metabotropic glutamate (B1630785) receptor 5 (mGlu5), which is a target for treating central nervous system disorders. Site-directed mutagenesis and computational modeling have been employed to identify key amino acid residues within the allosteric binding site of mGlu5 that are crucial for the affinity of diverse modulator scaffolds, including those containing benzimidazole-like structures.

Enzyme inhibition is another significant area of investigation for these compounds. Derivatives of 5-amino-1H-benzo[d]imidazole-2-thiol have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Several of these derivatives displayed significantly higher inhibitory activity than the standard drug acarbose (B1664774), with some exhibiting IC50 values in the nanomolar to low micromolar range. Molecular docking studies have helped to elucidate the interactions between these inhibitors and the active site of the enzyme, providing a rationale for their potent activity. Furthermore, certain benzimidazole derivatives have been found to inhibit protein tyrosine kinase 6 (PTK6), a potential therapeutic target for some types of cancer.

Table 2: Enzyme Inhibition by Benzimidazole Derivatives

| Derivative Class | Target Enzyme | Inhibition Metric (IC50) | Notable Results | Reference |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-glucosidase | 0.64 ± 0.05 µM to 343.10 ± 1.62 µM | Several compounds more potent than acarbose (873.34 ± 1.21 µM) | |

| (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives | PTK6 | Compound 20: 0.12 µM | Showed selectivity for PTK6 |

Materials Science Innovations

The robust chemical structure and potential for functionalization of the benzimidazole core have also led to its exploration in the field of materials science. The incorporation of benzimidazole units into polymer backbones can impart desirable properties such as high thermal stability and mechanical strength.

Integration into Polymeric Architectures and Functional Materials

Benzimidazole-containing monomers, structurally related to this compound, have been utilized in the synthesis of high-performance polymers like poly(benzimidazole-imide)s (PBIPIs). These polymers combine the excellent thermal and chemical resistance of polybenzimidazoles with the processability of polyimides. A series of PBIPIs synthesized from 2-(3-aminophenyl)-5-aminobenzimidazole and various dianhydrides exhibited high glass transition temperatures (Tg) ranging from 296 to 484 °C and excellent thermal stability with 5% weight loss temperatures between 502–529 °C in a nitrogen atmosphere. These polymers also demonstrated good mechanical properties, with tensile strengths of 89–127 MPa.

The introduction of N-phenyl substituents into the poly(benzimidazole imide) structure has been shown to reduce water absorption while maintaining high thermal resistance. Furthermore, the incorporation of benzimidazole moieties into polymer structures is a key strategy for developing materials for high-temperature polymer electrolyte membrane fuel cells (PEMFCs). Poly(imide benzimidazole) random copolymers have shown excellent thermo-oxidative resistance and high proton conductivity at elevated temperatures when doped with phosphoric acid, making them promising materials for fuel cell applications.

Role in Carbon Capture and Utilization Technologies

The urgent need to mitigate greenhouse gas emissions has spurred significant research into carbon capture and utilization (CCU) technologies. rsc.orgmdpi.com Amine-based solvents and materials are at the forefront of these efforts due to their ability to reversibly react with CO2. rsc.orgmdpi.com While direct studies on this compound are limited, its chemical structure, featuring both a benzimidazole core and a primary amine group, suggests its potential as a valuable component in CCU systems.

Amine-based materials function by the nucleophilic attack of the nitrogen atom on the carbon of CO2, leading to the formation of carbamates or bicarbonate salts. mdpi.com The efficiency of this process depends on the amine's structure, basicity, and steric hindrance. The presence of the primary amine group in this compound makes it a candidate for CO2 capture, analogous to widely studied primary and secondary amines like monoethanolamine (MEA). mdpi.com

Furthermore, the benzimidazole moiety can be functionalized to tune the compound's properties. For instance, incorporating such heterocyclic amines into polymer backbones or as part of solid sorbents can enhance CO2 adsorption capacity and selectivity. Imidazole and its derivatives have been investigated as components in amine blends and as building blocks for materials used in CO2 capture. scispace.com Blends of amines, such as piperazine (B1678402) with other amines, have shown synergistic effects, improving the kinetics of CO2 absorption. mdpi.comresearchgate.net This suggests that this compound could be used as a component in mixed-amine systems to optimize CO2 capture performance.

The development of advanced solid sorbents for CO2 capture is a key area of research. Materials like amine-grafted silica (B1680970) or metal-organic frameworks (MOFs) offer advantages over traditional liquid amine scrubbers, including lower energy requirements for regeneration. The amine group of this compound could be tethered to a solid support to create such sorbents. The benzimidazole structure could also contribute to the thermal stability of the resulting material.

| Amine Type | Example | Role in CO2 Capture | Reference |

| Primary Alkanolamine | Monoethanolamine (MEA) | Forms carbamates with CO2, high reactivity | mdpi.com |

| Tertiary Alkanolamine | Methyldiethanolamine (MDEA) | Higher CO2 loading capacity, lower energy of regeneration | researchgate.net |

| Heterocyclic Amine | Piperazine (PZ) | Kinetic promoter in amine blends | mdpi.comresearchgate.net |

| Imidazole Derivative | 2,4,5-Trimethylimidazole | High absorption and cyclic capacity in blends with diamines | scispace.com |

| This compound | (Potential) | Potential for use in amine blends or as a functional group in solid sorbents for CO2 capture | N/A |

Development of Chemical and Biological Sensors

The benzimidazole scaffold is a key component in the design of various chemical and biological sensors due to its unique photophysical properties and ability to coordinate with metal ions. Derivatives of this compound can be engineered to act as fluorescent or colorimetric sensors for the detection of specific analytes.

A notable example is the development of a benzimidazole conjugate of 1,1'-thiobis(2-naphthol) (B97517) which acts as a "switch-on" fluorescence receptor for silver ions (Ag+). researchgate.net This sensor demonstrated a significant increase in fluorescence intensity upon binding with Ag+. The benzimidazole moiety plays a crucial role in the coordination of the metal ion, leading to a change in the electronic properties of the molecule and thus its fluorescence. This principle can be extended to design sensors for other metal ions by modifying the substituents on the benzimidazole ring of compounds like this compound.

Furthermore, the complex formed between the benzimidazole-based sensor and the target ion can act as a secondary recognition system. For instance, the Ag+ complex of the aforementioned sensor was used for the "switch-off" fluorescent detection of specific amino acids like cysteine, aspartic acid, and glutamic acid. researchgate.net This dual-sensing capability highlights the versatility of benzimidazole derivatives in sensor design.

The amine group of this compound provides a convenient point for further functionalization, allowing for the attachment of other chromophores or fluorophores to create more complex and selective sensors. The development of such sensors is critical in various fields, including environmental monitoring, medical diagnostics, and industrial process control.

| Sensor Type | Analyte Detected | Principle of Detection | Potential Role of this compound | Reference |

| Fluorescence "Switch-On" | Ag+ | Coordination with benzimidazole moiety leading to enhanced fluorescence | As a core scaffold for designing similar metal ion sensors | researchgate.net |

| Fluorescence "Switch-Off" | Cys, Asp, Glu | Interaction with a pre-formed metal-ligand complex, causing fluorescence quenching | The amine group can be functionalized to create secondary recognition sites | researchgate.net |

| Colorimetric | Various analytes | Change in absorption spectrum upon analyte binding | Can be modified with chromophoric groups for visual detection | N/A |

Catalytic Science

Applications in Homogeneous and Heterogeneous Catalysis

This compound and its derivatives have significant potential in both homogeneous and heterogeneous catalysis. The benzimidazole core can be part of a ligand that coordinates with a metal center, or it can be incorporated into a solid support for heterogeneous catalysis.

In homogeneous catalysis, transition metal complexes with ligands containing the benzimidazole moiety can catalyze a variety of organic transformations. noaa.gov For example, a copper complex incorporating a 1-methylbenzimidazole (B167850) N-heterocyclic carbene (NHC) has been used as a catalyst for the synthesis of N-sulfonylamidines. researchgate.net This demonstrates the utility of the methylated benzimidazole scaffold in creating active catalysts.

In the realm of heterogeneous catalysis, the focus is often on developing stable and recyclable catalysts. mdpi.com this compound can be immobilized on solid supports like silica or polymers. The resulting materials can act as solid base catalysts or as supports for metal nanoparticles, combining the catalytic activity of the benzimidazole moiety or the metal with the ease of separation of a heterogeneous system. Metal-organic frameworks (MOFs) containing benzimidazole linkers are another important class of heterogeneous catalysts. mdpi.com These materials possess high surface areas and tunable porosity, making them highly effective for various catalytic reactions.

Ligand Design for Transition Metal-Catalyzed Reactions

The design of ligands is crucial for controlling the activity and selectivity of transition metal catalysts. rutgers.edu this compound serves as a versatile building block for the synthesis of novel ligands. The presence of both the benzimidazole ring and the amino group allows for multiple points of modification.

N-heterocyclic carbenes (NHCs) are a prominent class of ligands in modern catalysis. rutgers.edu The benzimidazole core of this compound can be readily converted into a benzimidazolium salt, which is a precursor to an NHC ligand. These NHC ligands can be used to stabilize transition metals in various oxidation states and are known to promote a wide range of cross-coupling reactions. rutgers.edu

Schiff base ligands, formed by the condensation of the amino group of this compound with an aldehyde or ketone, are another important class of ligands. nih.govmdpi.com These ligands can coordinate to a variety of metal ions through the imine nitrogen and other donor atoms, forming stable complexes that can be used as catalysts in reactions such as polymerization, oxidation, and reduction. The electronic and steric properties of the Schiff base ligand can be easily tuned by varying the aldehyde or ketone precursor. nih.gov

| Ligand Type | Precursor | Key Features | Catalytic Applications | Reference |

| N-Heterocyclic Carbene (NHC) | Benzimidazolium salt | Strong σ-donating ability, forms stable metal complexes | Cross-coupling reactions, metathesis | rutgers.edu |

| Schiff Base | Aldehyde/Ketone | Facile synthesis, tunable electronic and steric properties | Polymerization, oxidation, reduction | nih.govmdpi.com |

| Pincer Ligand | Various functional groups | Tridentate coordination, high thermal stability | Dehydrogenation, C-H activation | N/A |

Catalytic Reductive Amination Processes

Reductive amination is a cornerstone of organic synthesis for the formation of C-N bonds, producing primary, secondary, and tertiary amines from carbonyl compounds. nih.govorganic-chemistry.org This transformation can be catalyzed by a variety of reagents, including metal hydrides and transition metal catalysts. organic-chemistry.org

While this compound itself is an amine, its derivatives can play a role in catalyzing reductive amination reactions. For instance, a transition metal complex bearing a ligand derived from this compound could act as the catalyst. The design of the ligand would be crucial for achieving high efficiency and selectivity in the reaction.

Furthermore, in the context of biocatalysis, enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) are used for reductive amination. nih.gov While not directly related to this compound as a catalyst, this compound could serve as a substrate in such enzymatic reactions to produce more complex chiral amines, which are valuable intermediates in the pharmaceutical industry.

Cobalt-based composite materials have been shown to be effective catalysts for the reductive amination of aromatic aldehydes. researchgate.net These catalysts, prepared by the pyrolysis of cobalt(II) acetate (B1210297) with organic precursors like imidazole or 1,2-diaminobenzene, facilitate the reaction under hydrogen pressure. This suggests that materials derived from this compound could also be explored for similar catalytic applications.

Components in Metal-Organic Frameworks (MOFs) for Catalysis

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.gov The versatility of their structure and the ability to introduce functional groups make them highly attractive for applications in catalysis. mdpi.com this compound, with its benzimidazole core and amine functionality, is an excellent candidate for use as a functional organic linker in the synthesis of catalytic MOFs.

The benzimidazole moiety can coordinate to metal centers, forming the framework structure, while the amine group can be a site for post-synthetic modification or can act as a basic catalytic site itself. MOFs containing imidazole or benzimidazole groups have been investigated for various catalytic applications, including the cycloaddition of CO2 to epoxides. nih.gov

For example, an imidazolium-functionalized zirconium-based MOF, prepared through post-synthetic modification of an imidazole-containing MOF, was shown to be an efficient heterogeneous catalyst for the chemical fixation of CO2. nih.gov Similarly, a MOF constructed with a 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene linker has demonstrated good CO2 adsorption capacity. researchgate.net These examples underscore the potential of incorporating this compound into MOF structures to create materials with tailored catalytic and gas sorption properties. The presence of the amine group could enhance the basicity of the MOF, making it suitable for base-catalyzed reactions like Knoevenagel condensation. nih.gov

| MOF Application | Role of Benzimidazole/Imidazole Moiety | Potential Contribution of this compound | Reference |

| CO2 Cycloaddition | Part of the organic linker, can be functionalized to create active sites | As a functional linker to create MOFs for CO2 utilization | nih.gov |

| CO2 Adsorption | Provides N-sites for CO2 interaction | The amine group could enhance CO2 uptake capacity | researchgate.net |

| Base Catalysis | Can act as a basic site | The amine group would introduce basic catalytic centers | nih.gov |

| Heterogeneous Catalysis | Support for metal nanoparticles | Can be used to create MOFs that encapsulate and stabilize metal catalysts | nih.gov |

Structure Activity Relationship Sar of 1 Methylbenzoimidazol 5 Amine Derivatives

Influence of Substituent Position (e.g., N1, C2, C5, C6) on Biological and Catalytic Activity

The biological and catalytic activity of 1-Methylbenzoimidazol-5-amine derivatives is significantly modulated by the nature and position of substituents on the benzimidazole (B57391) ring. SAR studies have revealed that substitutions at the N1, C2, C5, and C6 positions play a pivotal role in determining the efficacy and selectivity of these compounds. nih.govrsc.org

N1 Position: The methyl group at the N1 position is a defining feature of this scaffold. In general, N-alkylation of benzimidazoles can enhance their lipophilicity, which may improve cell membrane permeability. acs.org The N1 position is crucial, and introducing different substituents can positively influence chemotherapeutic efficacy. rsc.orgacs.org For instance, N-1 alkylated benzimidazole derivatives have been designed as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. nih.gov

C2 Position: The C2 position is a common site for modification in benzimidazole derivatives. The introduction of various aryl or heterocyclic rings at this position can lead to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov For example, 2-substituted phenyl benzimidazoles have shown promise as antimicrobial and antiproliferative agents. acs.org In some cases, an amino substituent at the C2 position was found to be more active than a methyl group in antibacterial assays against Pseudomonas aeruginosa. nih.govresearchgate.net

C5 Position: The 5-amino group is a key functional group in the this compound scaffold. The lone pair of electrons on the amino nitrogen atom is involved in conjugation with the aromatic system, affecting the charge distribution within the heterocycle. nih.gov This can influence the compound's ability to form hydrogen bonds and interact with biological targets. While the amino group can be crucial for certain activities, its effect is context-dependent. For instance, in one study on benzimidazole-acridine derivatives, an amino or methyl group at the C5 position led to a complete loss of anti-inflammatory and CDK-inhibitory activity. nih.gov Conversely, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been reported as potent α-glucosidase inhibitors, highlighting the potential of modifying the C5-amino group. acs.org

The following table summarizes the general influence of substituents at different positions on the biological activity of benzimidazole derivatives, which can be extrapolated to the this compound scaffold.

| Position | Type of Substituent | General Influence on Biological Activity |

| N1 | Alkyl groups (e.g., Methyl) | Can increase lipophilicity and cell permeability. acs.org Different substituents can positively influence chemotherapeutic efficacy. rsc.org |

| C2 | Aryl, Heterocyclic, Amino groups | A key position for modulating a wide range of biological activities including antimicrobial and anticancer effects. nih.govacs.org An amino group may be more favorable than a methyl group for antibacterial activity. nih.govresearchgate.net |

| C5 | Amino group (and its derivatives) | The amino group's electronic effects can influence target binding. nih.gov Its impact is highly dependent on the specific biological target and overall molecular structure. nih.govacs.org |

| C6 | Electron-withdrawing groups (e.g., Cl, NO2) | Can modulate the electronic properties of the molecule, influencing its interaction with biological targets. rsc.org |

Stereochemical Considerations and Their Impact on Molecular Interactions

While the core this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. Stereochemistry plays a crucial role in the interaction of a molecule with its biological target, as biomacromolecules like proteins and nucleic acids are chiral.

The spatial arrangement of substituents can significantly affect the binding affinity and efficacy of a drug candidate. For instance, if a substituent at the C2 position contains a stereocenter, the R and S enantiomers may exhibit different potencies. This is because one enantiomer may fit more favorably into the chiral binding pocket of a receptor or enzyme, allowing for optimal molecular interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Although specific studies on the stereochemistry of this compound derivatives are not extensively documented in the provided search results, the general principles of stereopharmacology apply. The rational design of chiral derivatives would require careful consideration of the target's three-dimensional structure to ensure that the desired enantiomer is synthesized and that it can adopt the correct conformation for effective binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For benzimidazole derivatives, QSAR studies have been employed to predict their activity and to gain insights into the structural features that are important for their biological effects. nih.govnih.govvjs.ac.vn

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of a series of compounds. These models can generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capacity are favorable or unfavorable for activity.

For example, a QSAR study on 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa successfully developed predictive models. nih.gov Such models can be instrumental in the rational design of new, more potent this compound derivatives by predicting their activity before synthesis, thus saving time and resources. nih.gov

The table below illustrates the key parameters often evaluated in QSAR studies.

| QSAR Parameter | Description | Importance in Modeling |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). | A value close to 1 suggests a good fit of the model to the data. nih.gov |

| q² (Cross-validated r²) | A measure of the predictive power of the model, determined through cross-validation techniques. | A high q² value indicates a model with good predictive ability for new compounds. |

| Molecular Descriptors | Numerical values that describe the physicochemical properties of a molecule (e.g., steric, electronic, hydrophobic). | These are the independent variables in a QSAR equation that are correlated with biological activity. |

Rational Design Principles for Optimized Derivatives

Rational design is a strategy used in drug discovery to develop new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov This approach relies on a thorough understanding of the SAR of a chemical series and the three-dimensional structure of the biological target. nih.govmdpi.comrug.nl

For this compound derivatives, rational design principles would involve:

Target-Based Design: If the biological target is known, its 3D structure (obtained from X-ray crystallography or homology modeling) can be used to design ligands that fit snugly into the binding site and form specific interactions with key amino acid residues. nih.govmdpi.com

Structure-Based Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds to identify those that are predicted to bind to the target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity or reduced toxicity. For example, the 5-amino group could be replaced with other hydrogen bond donors or acceptors.

Scaffold Hopping: Replacing the benzimidazole core with other heterocyclic systems while maintaining the key pharmacophoric features.

SAR-Guided Optimization: Using the insights gained from SAR and QSAR studies to make targeted modifications to the lead compound. For instance, if a QSAR model indicates that a bulky substituent at the C2 position is beneficial for activity, new derivatives with larger groups at this position can be synthesized. nih.gov

Advanced Analytical Methodologies for 1 Methylbenzoimidazol 5 Amine Characterization

High-Resolution Spectroscopic Techniques (e.g., NMR, LC-MS, HRMS) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For "1-Methylbenzoimidazol-5-amine," both ¹H and ¹³C NMR spectra would be acquired.

In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons on the benzimidazole (B57391) ring system, the protons of the amine group, and the protons of the methyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the electronic environment and connectivity of the protons.

The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, including the carbons of the benzimidazole core, the methyl group, and the carbon atom attached to the amino group. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and its local chemical environment. While specific spectral data for "this compound" is not readily available in the public domain, the analysis of related benzimidazole derivatives provides a basis for the interpretation of its NMR spectra. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This technique is crucial for confirming the molecular weight of "this compound." In a typical LC-MS analysis, the compound is first separated from any impurities on an HPLC column and then introduced into the mass spectrometer. The mass spectrometer ionizes the molecule and measures its mass-to-charge ratio (m/z), which corresponds to the molecular weight of the compound. For "this compound" (C₈H₉N₃), the expected molecular weight is approximately 147.18 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of the chemical formula of "this compound."

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of "this compound" (also referred to as 5-Amino-1-methyl-1H-benzimidazole) has been determined. nih.gov The analysis reveals that the benzimidazole core of the molecule is planar. The methyl and amino substituents are slightly displaced from this plane. The crystal packing is characterized by intermolecular hydrogen bonds. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.9128 (2) Å |

| b | 8.8215 (3) Å |

| c | 14.8418 (6) Å |

| β | 100.129 (3)° |

| Volume | 762.08 (5) ų |

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.govresearchgate.net For purity analysis of "this compound," a reversed-phase HPLC method would typically be employed. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a stationary phase (e.g., C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net For the analysis of "this compound," the compound may need to be derivatized to increase its volatility and thermal stability. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are identified based on their mass spectra. This technique is particularly useful for identifying and quantifying impurities in a sample.

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques combine two or more analytical methods to provide a more comprehensive chemical profile of a sample. nih.gov These techniques leverage the strengths of each individual method to achieve enhanced separation and detection capabilities.

For the comprehensive chemical profiling of "this compound," several hyphenated techniques could be employed:

LC-MS/MS: This technique, also known as tandem mass spectrometry, involves coupling liquid chromatography with two mass analyzers in series. researchgate.net It provides not only the molecular weight of the parent ion but also fragmentation patterns of the molecule, which can be used for structural elucidation and confirmation.

LC-NMR: The coupling of liquid chromatography with NMR spectroscopy allows for the acquisition of NMR spectra of individual components separated from a mixture. This is a powerful tool for the unambiguous identification of unknown impurities or metabolites.

GC-MS/MS: Similar to LC-MS/MS, this technique provides enhanced selectivity and sensitivity for the analysis of complex mixtures by gas chromatography. chemijournal.com

The application of these hyphenated techniques enables a thorough understanding of the chemical composition of a sample containing "this compound," including the identification and quantification of trace-level impurities and degradation products. nih.gov

Future Research Directions and Emerging Trends for 1 Methylbenzoimidazol 5 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. ijarsct.co.inmdpi.com Recognizing these drawbacks, a major thrust of future research is the development of novel, sustainable, and eco-friendly synthetic pathways.

Key Areas of Focus:

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole (B57391) derivatives. chemmethod.com This includes the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. eprajournals.comeprajournals.comijpsjournal.com For instance, researchers are exploring the use of biomass-derived starting materials and solid catalysts from natural sources to reduce the environmental impact of synthesis. eprajournals.comeprajournals.com

Catalytic Innovations: The development of more efficient and recyclable catalysts is a critical area of investigation. researchgate.net Lewis acids and heterogeneous catalysts are being explored to facilitate benzimidazole synthesis under milder conditions and with higher yields. mdpi.comresearchgate.net The goal is to create catalytic systems that are not only effective but also easily separable and reusable, further enhancing the sustainability of the process. researchgate.net

One-Pot Syntheses: One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. Future research will likely focus on designing elegant one-pot procedures for the synthesis of complex 1-Methylbenzoimidazol-5-amine derivatives, streamlining the production process. chemmethod.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Benzimidazoles

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Often toxic and hazardous organic solvents eprajournals.com | Solvent-free conditions or green solvents (e.g., water, PEG) chemmethod.comeprajournals.com |

| Catalysts | Often non-recoverable and environmentally unfriendly catalysts mdpi.com | Recyclable solid catalysts, often derived from natural sources eprajournals.comresearchgate.net |

| Energy | Often requires prolonged heating and high energy consumption ijarsct.co.in | Microwave-assisted synthesis, reactions at ambient temperature ijarsct.co.inijpsjournal.com |

| Feedstocks | Primarily fossil fuel-based | Renewable feedstocks derived from biomass eprajournals.comeprajournals.com |

| Waste | Generates significant by-products and waste mdpi.com | Minimizes waste generation through high atom economy and recyclability ijarsct.co.in |

Discovery of Undiscovered Biological Targets and Therapeutic Applications

The benzimidazole scaffold is a well-established pharmacophore present in numerous approved drugs. ijpsjournal.comnih.gov However, the full therapeutic potential of this compound and its derivatives is likely yet to be realized. Future research will focus on identifying novel biological targets and expanding the therapeutic applications of these compounds.

Emerging Therapeutic Areas:

Anticancer Agents: Benzimidazole derivatives have shown significant promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation. impactfactor.orgresearchgate.net Future research will likely involve the design and synthesis of this compound derivatives that can act as inhibitors of specific kinases, topoisomerases, or other proteins crucial for cancer cell survival. mdpi.com The structural similarity of benzimidazole to purine (B94841) makes it a promising candidate for interacting with biological targets. researchgate.net

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Benzimidazole derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and viruses. nih.goveurekaselect.com Research will continue to explore the potential of this compound derivatives to combat infectious diseases, potentially by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Neurodegenerative Diseases: Emerging evidence suggests that benzimidazole compounds may have therapeutic potential in the treatment of neurodegenerative diseases like Alzheimer's. premierscience.com Future studies may investigate the ability of this compound derivatives to modulate pathways involved in neuroinflammation and protein aggregation.

Personalized Medicine: Advances in genomics and proteomics will enable a more targeted approach to drug discovery. Future research may focus on developing this compound derivatives that are tailored to specific patient populations based on their genetic makeup, leading to more effective and personalized treatments. impactfactor.org

Advancements in Smart Materials Incorporating Benzimidazole Moieties

The unique chemical and physical properties of the benzimidazole ring system make it an attractive building block for the development of advanced "smart" materials. These materials can respond to external stimuli such as light, temperature, or pH, making them suitable for a wide range of applications.

Potential Applications in Materials Science:

Sensors: Benzimidazole-containing polymers can be designed to exhibit changes in their optical or electrical properties upon binding to specific ions or molecules. This makes them promising candidates for the development of highly sensitive and selective chemical sensors.

Corrosion Inhibitors: Benzimidazole derivatives have been shown to be effective corrosion inhibitors for various metals. researchgate.net Future research could focus on incorporating this compound into coatings and films to provide enhanced protection against corrosion.

Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of some benzimidazole derivatives make them suitable for use in OLEDs. Research in this area will aim to develop new materials with improved efficiency, stability, and color purity for next-generation displays and lighting.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. ijpsjournal.comnih.gov These computational tools can significantly accelerate the process of identifying promising new compounds and optimizing their properties.

How AI and ML are Being Applied:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities or material properties. github.comnih.gov These models can then be used to predict the properties of new, untested compounds, allowing researchers to prioritize the synthesis and testing of the most promising candidates. premierscience.com For example, machine learning models have been used to predict the bioactivity of benzimidazole hybrids with high accuracy. github.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a set of target parameters, such as high binding affinity to a specific protein or desired photophysical properties, it can generate novel this compound derivatives for further investigation.

Optimization of Synthetic Routes: Machine learning can also be used to optimize synthetic pathways by predicting reaction outcomes and identifying the most efficient routes to a target molecule. This can save significant time and resources in the laboratory.

Table 2: Impact of AI and Machine Learning on Benzimidazole Research

| Area | Traditional Approach | AI/ML-Enhanced Approach |

| Compound Screening | High-throughput screening of large compound libraries, often costly and time-consuming. ijpsjournal.com | Virtual screening of vast chemical spaces to identify promising candidates with higher accuracy and speed. nih.gov |

| Lead Optimization | Iterative process of synthesizing and testing analogs, often relying on chemical intuition. | Predictive models guide the design of analogs with improved properties, accelerating the optimization process. nih.gov |

| New Scaffold Discovery | Relies on existing knowledge and serendipity. | Generative models propose novel molecular scaffolds with desired characteristics. nih.gov |

| Synthetic Planning | Based on established reaction knowledge and expert experience. | Algorithms predict optimal synthetic routes, reducing the number of failed experiments. |

Development of Next-Generation Catalytic Systems

The benzimidazole scaffold is a key component of N-heterocyclic carbene (NHC) ligands, which have emerged as powerful tools in catalysis. researchgate.netacs.org NHCs are highly effective ligands for a wide range of transition metals, forming stable and catalytically active complexes. nih.gov

Future Directions in Catalysis:

Asymmetric Catalysis: A major goal in catalysis is the development of methods for synthesizing chiral molecules with high enantioselectivity. Future research will focus on designing chiral NHC ligands derived from benzimidazoles for use in asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Tandem Catalysis: Tandem or cascade catalysis involves multiple catalytic transformations occurring in a single pot. acs.org The development of multifunctional catalysts based on benzimidazole-derived NHCs could enable complex molecular transformations to be carried out in a more efficient and sustainable manner.

Bio-inspired Catalysis: Nature provides a rich source of inspiration for the design of new catalysts. Researchers are exploring the development of bio-inspired catalytic systems that mimic the active sites of metalloenzymes, often incorporating imidazole-like moieties. Benzimidazole-based ligands can play a crucial role in the development of these next-generation catalysts. nih.gov

The versatility of the benzimidazole core ensures that compounds like this compound will continue to be a fertile ground for scientific exploration. The convergence of sustainable chemistry, advanced biological screening, materials science, computational modeling, and innovative catalysis is set to unlock the full potential of this important chemical entity.

Q & A

Q. What are the recommended synthetic methodologies for 1-Methylbenzoimidazol-5-amine, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves cyclization of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides under acidic conditions. For example, polyphosphoric acid (PPA) and toluene at elevated temperatures (120–150°C) promote benzimidazole ring formation via cyclodehydration . Key considerations:

- Catalyst choice : PPA enhances protonation of intermediates, favoring intramolecular cyclization over side reactions.

- Substituent effects : Electron-donating groups (e.g., methyl) at the 1-position stabilize intermediates, improving yields.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves unreacted precursors.

Table 1 : Synthetic Conditions and Yields

| Starting Material | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| m-Toluic acid + o-phenylenediamine | PPA | 140 | 68 | 95% |

| Acyl chloride derivative | HCl (gas) | RT | 52 | 88% |

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at N1, amine at C5). Aromatic protons appear as doublets (δ 7.2–7.5 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 148.1) validates molecular weight .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (CCDC deposition recommended) .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic substitutions?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The C4 position is most reactive due to electron-donating amine and methyl groups. Nitration (HNO₃/H₂SO₄) yields 1-methyl-4-nitrobenzimidazol-5-amine .

- Nucleophilic Reactions : The amine group undergoes acylation (e.g., acetic anhydride) or Schiff base formation with aldehydes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or binding affinity of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amine group’s HOMO (-5.2 eV) suggests nucleophilic activity .